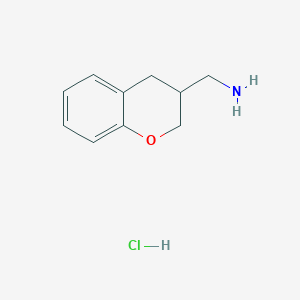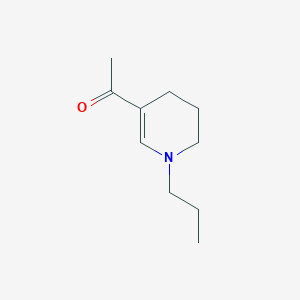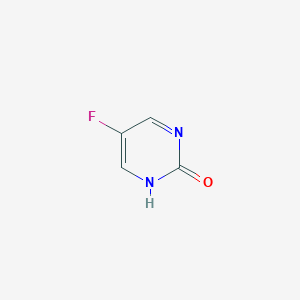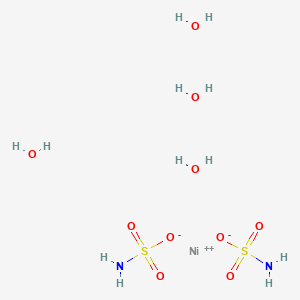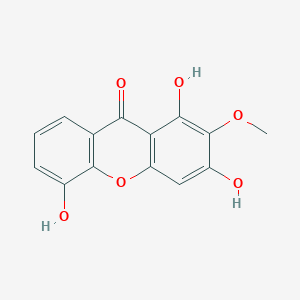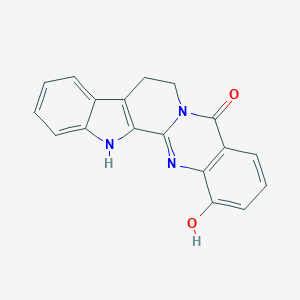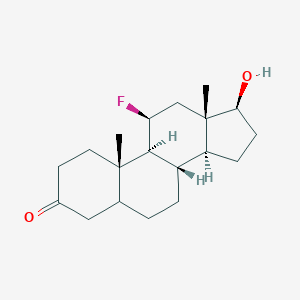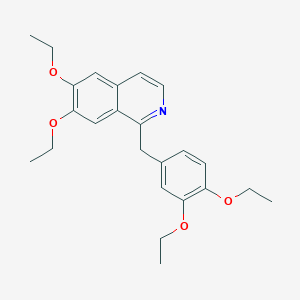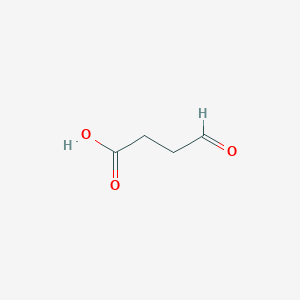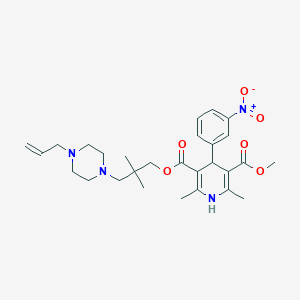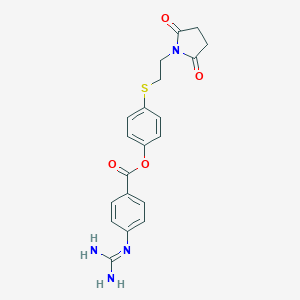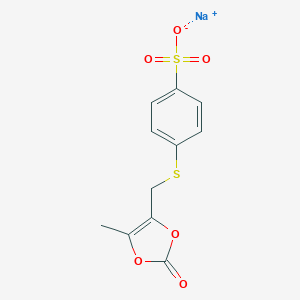
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate, also known as MMTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate is not well understood, but it is believed to act as a sulfonate ester, which can react with nucleophiles such as thiols and amines. This reactivity makes it a useful reagent for organic synthesis. In addition, the sulfonate group can interact with proteins, making it a useful probe for studying protein-ligand interactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate. However, it has been shown to be non-toxic at low concentrations, making it a safe reagent for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate in lab experiments is its versatility as both a reagent for organic synthesis and a probe for studying protein-ligand interactions. In addition, it is relatively easy to synthesize and is non-toxic at low concentrations. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate in scientific research. One area of potential application is in the development of new organic compounds, particularly those with sulfonate groups. In addition, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate could be used as a probe for studying protein-ligand interactions in a variety of biological systems. Future research could also focus on elucidating the mechanism of action of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate, which could lead to new applications in organic synthesis and protein-ligand interaction studies.
Conclusion
In conclusion, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate is a versatile compound that has been extensively studied for its potential applications in scientific research. Its use as a reagent for organic synthesis and a probe for studying protein-ligand interactions makes it a valuable tool for researchers in a variety of fields. While its mechanism of action is not well understood, future research could lead to new applications and a better understanding of its potential uses.
Méthodes De Synthèse
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate can be synthesized by reacting 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride with thiophenol in the presence of a base, followed by reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying protein-ligand interactions. It has been shown to be effective in the synthesis of a variety of organic compounds, including sulfonamides and sulfones. In addition, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate has been used as a fluorescent probe for studying the binding of ligands to proteins, such as the estrogen receptor.
Propriétés
Numéro CAS |
111738-22-8 |
|---|---|
Nom du produit |
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate |
Formule moléculaire |
C11H9NaO6S2 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
sodium;4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methylsulfanyl]benzenesulfonate |
InChI |
InChI=1S/C11H10O6S2.Na/c1-7-10(17-11(12)16-7)6-18-8-2-4-9(5-3-8)19(13,14)15;/h2-5H,6H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
ZTGLVELRRYXRCP-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
111738-22-8 |
Synonymes |
4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate MODBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




